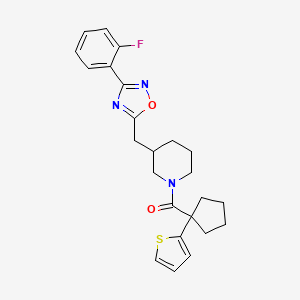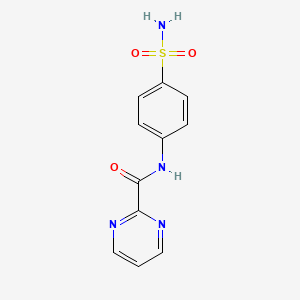
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylhydrazine with sodium azide in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Alkylation: The tetrazole derivative is then alkylated using a suitable alkylating agent to introduce the piperazine moiety.
Coupling Reaction: The final step involves coupling the alkylated tetrazole with 4-fluorobenzylamine under appropriate conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of tetrazole and piperazine derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore. Its structural components suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although specific applications would require further research and clinical trials.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins or enzymes, inhibiting or modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially binding to active sites of enzymes, while the piperazine and fluorobenzyl groups may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide: Lacks the 4-fluorobenzyl group, which may affect its biological activity.
N-(4-fluorobenzyl)piperazine-1-carboxamide: Lacks the tetrazole ring, potentially reducing its binding affinity to certain biological targets.
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-benzylpiperazine-1-carboxamide: Similar structure but without the fluorine atoms, which may alter its chemical and biological properties.
Uniqueness
The presence of both the tetrazole and piperazine rings, along with the fluorobenzyl group, makes 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide unique. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.
特性
IUPAC Name |
4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N7O/c21-15-3-1-14(2-4-15)12-24-20(31)29-9-7-28(8-10-29)13-19-25-26-27-30(19)16-5-6-17(22)18(23)11-16/h1-6,11H,7-10,12-13H2,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMICEKRPULKMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2624856.png)

![4-methyl-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2624858.png)
![N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2624860.png)





![1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2624870.png)


![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide](/img/structure/B2624874.png)
